molecular formula C14H18N2O2 B4519642 N-allyl-4-(4-morpholinyl)benzamide

N-allyl-4-(4-morpholinyl)benzamide

Cat. No.: B4519642
M. Wt: 246.30 g/mol
InChI Key: FGUAOPHKRNDBQI-UHFFFAOYSA-N
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Description

N-allyl-4-(4-morpholinyl)benzamide is a benzamide derivative characterized by a morpholine ring substituted at the 4-position of the benzamide core and an allyl group attached to the amide nitrogen. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the compound.

Properties

IUPAC Name

4-morpholin-4-yl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-7-15-14(17)12-3-5-13(6-4-12)16-8-10-18-11-9-16/h2-6H,1,7-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUAOPHKRNDBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Enzyme Inhibition

Key Comparison :

  • N-allyl-4-(4-morpholinyl)benzamide features a 4-morpholinyl substituent on the benzamide core. In contrast, compounds like 2-hexanoylamino-1-(4-carboxyphenyl)benzamide () have acylated amino groups at the 2-position. The latter showed 67–79% PCAF HAT inhibitory activity, highlighting the importance of substituent position. The 2-acylamino group in these analogues enhances enzyme inhibition compared to anthranilic acid derivatives (34% activity), whereas the 4-morpholinyl group’s role in similar targets remains unexplored .

Table 1: Substituent Effects on Enzyme Inhibition

Compound Substituent Position/Type Target Enzyme Inhibitory Activity Reference
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-acylamino, 4-carboxyphenyl PCAF HAT 67%
This compound 4-morpholinyl, N-allyl Not reported N/A N/A
ZM447439 (Aurora B inhibitor) Quinazolinyl-morpholinylpropoxy Aurora B kinase IC50: ~100 nM

Morpholinyl vs. Ether/Oxy Substituents

N-allyl-4-(phenethyloxy)benzamide () replaces the morpholinyl group with a phenethyloxy chain. The morpholinyl group’s cyclic tertiary amine may enhance solubility in polar solvents (e.g., DMSO) compared to the ether-linked phenethyloxy group. For instance, ZM447439, which contains a morpholinylpropoxy chain, is soluble in DMSO at 25 mg/mL , whereas solubility data for phenethyloxy analogues are unspecified.

Table 2: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility Key Substituent
This compound C₁₄H₁₈N₂O₂ 258.31 Not reported 4-morpholinyl
N-allyl-4-(phenethyloxy)benzamide C₁₈H₁₉NO₂ 281.35 Not reported 4-phenethyloxy
ZM447439 C₂₉H₃₁N₅O₄ 513.6 25 mg/mL (DMSO) Quinazolinyl-morpholinylpropoxy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-4-(4-morpholinyl)benzamide
Reactant of Route 2
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N-allyl-4-(4-morpholinyl)benzamide

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